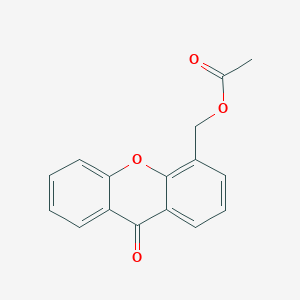![molecular formula C9H14 B14403648 (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene CAS No. 87116-60-7](/img/structure/B14403648.png)
(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R,7S)-6,7-Dimethylbicyclo[320]hept-1(5)-ene is a bicyclic organic compound with a unique structure that includes two methyl groups attached to a bicycloheptene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene typically involves the following steps:
Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving suitable precursors.
Methylation: Introduction of methyl groups at the 6 and 7 positions can be accomplished using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and methylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce more saturated hydrocarbons.
Applications De Recherche Scientifique
(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.0]heptane: A similar bicyclic compound without the methyl groups.
6,7-Dimethylbicyclo[3.2.0]heptane: A saturated analog of (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene.
Uniqueness
The presence of the double bond and the specific stereochemistry (6R,7S) in this compound distinguishes it from other similar compounds. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
87116-60-7 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
(6R,7S)-6,7-dimethylbicyclo[3.2.0]hept-1(5)-ene |
InChI |
InChI=1S/C9H14/c1-6-7(2)9-5-3-4-8(6)9/h6-7H,3-5H2,1-2H3/t6-,7+ |
Clé InChI |
PEVJKSXXDGFJKM-KNVOCYPGSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C2=C1CCC2)C |
SMILES canonique |
CC1C(C2=C1CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)
![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)
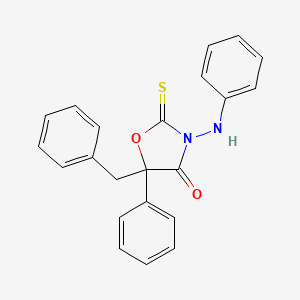
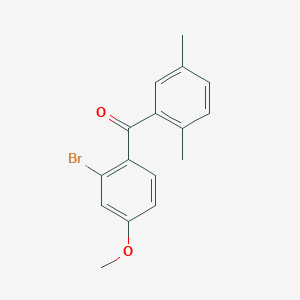
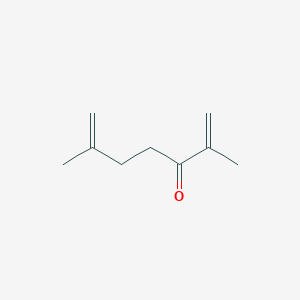
![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
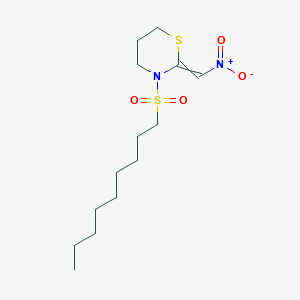
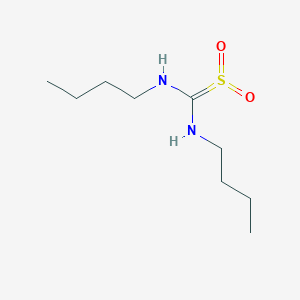

![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
